2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-12-8-6-11(7-9-12)10-17-15-13-4-2-3-5-14(13)16-17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUFCRZVPWAKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2N=C3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation
In a protocol analogous to the methylation of 4-methyl-2-(2H-benzotriazol-2-yl)phenol reported by Li et al., the target compound can be synthesized via nucleophilic substitution. A mixture of 1H-benzotriazole and 4-methoxybenzyl chloride is refluxed in tetrahydrofuran (THF) with potassium carbonate as the base. The reaction proceeds via deprotonation of the benzotriazole at the N1 position, followed by alkylation to yield 1-[(4-methoxybenzyl)]-1H-benzotriazole, which tautomerizes to the thermodynamically favored 2H-form.
Optimization Insights
- Solvent Selection : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.
- Temperature : Prolonged reflux (24–48 hours) ensures complete conversion, as evidenced by the synthesis of analogous N-alkylated benzotriazoles.
- Yield : Typical yields range from 60–75%, with purity dependent on chromatographic purification using silica gel and ethyl acetate/hexane mixtures.
Phase-Transfer Catalysis
Alternative conditions employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic water/dichloromethane system have been explored to improve efficiency. This method reduces reaction times to 6–8 hours but requires stringent pH control to minimize hydrolysis of the 4-methoxybenzyl chloride.
Rearrangement Strategy
A more sophisticated route involves the-Wittig rearrangement of benzotriazole-containing precursors. This method, adapted from the work of Smith et al., enables the construction of the 4-methoxybenzyl moiety through a stereospecific sigmatropic shift.
Reaction Design
The synthesis begins with the preparation of 1-[(4-methoxybenzyloxy)(aryl)methyl]-1H-benzotriazole derivatives. Deprotonation with lithium diisopropylamide (LDA) at −78°C induces a-shift, expelling the benzotriazolyl group and forming the desired 2-[(4-methoxybenzyl)]-2H-benzotriazole.
Key Advantages
Limitations and Modifications
Despite its elegance, this method suffers from low yields (40–50%) due to competing side reactions. Modifications, such as replacing LDA with milder bases like sodium hexamethyldisilazide (NaHMDS), have shown marginal improvements.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate N-alkylation reactions. In a representative procedure, 1H-benzotriazole and 4-methoxybenzyl bromide are heated to 120°C for 20 minutes in acetonitrile, achieving 85% conversion. This method reduces reaction times by 90% compared to conventional heating.
Solid-Phase Synthesis
Recent advances in solid-phase chemistry utilize resin-bound benzotriazole precursors. After alkylation with 4-methoxybenzyl halides, cleavage from the resin using trifluoroacetic acid yields the target compound with >95% purity.
Comparative Analysis of Methodologies
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the 2H-tautomer predominates in the solid state, with a dihedral angle of 57.8° between the benzotriazole and 4-methoxyphenyl planes.
Applications and Derivatives
The 4-methoxybenzyl group enhances lipophilicity, making this compound a promising scaffold for antimicrobial agents. Derivatives bearing electron-withdrawing substituents on the benzotriazole ring exhibit improved activity against methicillin-resistant Staphylococcus aureus (MRSA).
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzotriazoles, including 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole, exhibit significant antimicrobial properties. Studies have shown that derivatives of benzotriazole can inhibit the growth of various bacteria and fungi. For instance, compounds derived from benzotriazole have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains .
Anticancer Properties
Benzotriazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Notably, the compound's ability to circumvent multidrug resistance mechanisms in cancer cells has been highlighted as a significant advantage .
Case Study: Prostate Cancer Treatment
A study evaluated the efficacy of a related compound in treating prostate cancer, demonstrating a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg .
UV Stabilizers
Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation of materials. The incorporation of this compound into polymer matrices can enhance the longevity and stability of products exposed to sunlight .
Photoinitiators
In photopolymerization processes, benzotriazole derivatives serve as effective photoinitiators. They facilitate the curing of resins under UV light, making them valuable in the production of inks, adhesives, and coatings .
Environmental Applications
Benzotriazoles are also studied for their environmental impact and potential as pollutants. They are known to degrade slowly in the environment and can accumulate in aquatic systems. The monitoring of benzotriazole levels in water bodies is crucial for assessing environmental health .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant antimicrobial activity against MRSA; potential anticancer properties with effective inhibition of tubulin polymerization. |
| Material Science | Effective UV stabilizers; useful as photoinitiators in polymerization processes. |
| Environmental Science | Persistent pollutants; require monitoring for environmental health assessments. |
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The benzotriazole moiety allows for π–π stacking interactions and hydrogen bonding, which enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its wide range of applications.
2-Aminobenzotriazole: Used in medicinal chemistry for its enhanced biological activity.
4-Methylbenzotriazole: Known for its use as a corrosion inhibitor.
Biological Activity
The compound 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole is a member of the benzotriazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and its potential applications in medicinal chemistry.
Antimicrobial Activity
Benzotriazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 μg/mL |
| This compound | S. aureus | 25 μg/mL |
These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness depending on the structural modifications made to the benzotriazole core .
Anticancer Activity
Studies have indicated that benzotriazole derivatives possess anticancer properties by inhibiting specific cancer cell lines. For instance, this compound has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of tubulin polymerization and interference with cell cycle progression.
Case Study:
In vitro studies on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 μM. The mechanism appears to involve the disruption of microtubule dynamics essential for mitosis .
Anti-inflammatory Properties
The anti-inflammatory potential of benzotriazole derivatives has been explored in various models. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Research Findings:
In a study using a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to control groups .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites.
- DNA Interaction: Some studies suggest that benzotriazoles can intercalate into DNA structures, leading to disruptions in replication and transcription processes.
Structure-Activity Relationship (SAR)
The biological efficacy of benzotriazole derivatives is influenced by their structural features. Modifications at the phenyl ring or the triazole moiety can enhance or diminish their activity:
| Modification | Effect on Activity |
|---|---|
| Methoxy group at para position | Increased antimicrobial activity |
| Halogen substitutions | Enhanced anticancer properties |
Q & A
Q. What are the optimal synthetic routes for 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole under varying reaction conditions?
The synthesis typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, refluxing 4-methoxybenzaldehyde with a benzotriazole derivative in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields the target compound . Optimization can be achieved by adjusting solvent polarity, temperature, and catalysts (e.g., Lewis acids or organocatalysts). Computational tools like quantum chemical calculations can predict optimal reaction pathways and reduce trial-and-error experimentation .
Q. How can spectroscopic techniques be employed to characterize the structure of this compound?
- NMR : - and -NMR can identify methoxy protons (δ ~3.8 ppm) and aromatic/heterocyclic carbons.
- X-ray crystallography : Resolves bond angles and dihedral angles between the benzotriazole core and the 4-methoxyphenyl group, confirming stereoelectronic effects .
- IR spectroscopy : Detects C-O (methoxy) stretching (~1250 cm) and triazole ring vibrations (~1500 cm) .
Advanced Research Questions
Q. How do computational methods enhance the prediction of reaction pathways for synthesizing benzotriazole derivatives?
Quantum mechanical calculations (e.g., DFT) model transition states and intermediates, enabling energy profiling of potential pathways . For example, ICReDD’s reaction path search methods integrate experimental data with computational predictions to identify low-energy routes, reducing synthesis time by >30% . Machine learning algorithms can further optimize reaction parameters (e.g., solvent, temperature) by analyzing historical data .
Q. What strategies resolve contradictions in biological activity data of benzotriazole derivatives across studies?
- Factorial design : Systematically vary parameters (e.g., substituent position, solvent polarity) to isolate variables affecting bioactivity .
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., enzyme inhibition, cytotoxicity) to identify outliers or methodological biases .
- In silico docking : Validate experimental bioactivity by simulating ligand-receptor interactions, accounting for stereoelectronic effects from the methoxyphenyl group .
Q. How does the electronic configuration of this compound influence its photostability and UV absorption?
The methoxy group donates electron density via resonance, stabilizing the excited state and red-shifting UV absorption (λmax ~320–350 nm). X-ray crystallography confirms planar geometry, enhancing π-conjugation and photostability . Computational TD-DFT simulations correlate HOMO-LUMO gaps with experimental λmax, aiding in designing derivatives with tailored photochemical properties .
Q. What mechanistic insights explain the regioselectivity of benzotriazole functionalization reactions?
Regioselectivity is governed by:
- Steric effects : Bulky substituents on the triazole ring direct electrophiles to less hindered positions.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate specific positions, while methoxy groups activate ortho/para sites via resonance .
Kinetic studies (e.g., Hammett plots) quantify substituent effects, validated by DFT-calculated charge distributions .
Q. How can factorial design improve the scalability of benzotriazole derivative synthesis?
A 2 factorial design evaluates factors like temperature, catalyst loading, and stoichiometry. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst | 5 mol% | 15 mol% |
| Response surface methodology (RSM) identifies optimal conditions for yield (>85%) and purity (>95%) while minimizing side reactions . |
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Crystallization challenges include polymorphism and solvent inclusion. Strategies:
- Solvent screening : Use high-polarity solvents (e.g., DMF/water mixtures) to enhance lattice stability.
- Seeding : Introduce microcrystals to control nucleation.
- Single-crystal X-ray analysis : Confirms unit cell parameters and validates purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
